molecular formula C20H22FN3OS B2426137 N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide CAS No. 897463-82-0

N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide

Cat. No.: B2426137
CAS No.: 897463-82-0
M. Wt: 371.47
InChI Key: ALHMDOYWBLMAJC-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of its constituent parts. It contains an imidazole ring and a thiazole ring, both of which are five-membered heterocyclic compounds . The compound also contains a fluorophenyl group, a methylacetamide group, and a cyclohexyl group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Properties : Some derivatives of this compound exhibit significant antimicrobial activities. For example, N2-Cyclohexylidene and N2-(3-methylcyclohexylidene) derivatives demonstrated high antibacterial activity, particularly against S. aureus and P. aeruginosa. N2-Cyclohexylidene also showed substantial antifungal activity against tested fungi (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).
  • Antifungal Activities : Some synthesized compounds, such as the 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones, demonstrated promising antifungal activities, particularly against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Applications

  • Anticancer Agents : Some novel derivatives have been synthesized and evaluated as potent anticancer agents. For instance, derivatives such as 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles have shown strong cytotoxicity against leukemia cells, suggesting their potential use in chemotherapy (Karki et al., 2011).

Molecular Structure and Synthesis

  • Crystal Structures : The crystal structures of some derivatives, such as the 2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide, have been characterized, revealing details such as the conformation of the cyclohexane ring and the planarity of the imidazo[2,1-b][1,3]thiazole ring system (Akkurt et al., 2012).

Future Directions

Imidazole derivatives, such as this compound, have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, future research could focus on exploring the potential applications of this compound in various fields, such as medicine.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMDOYWBLMAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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